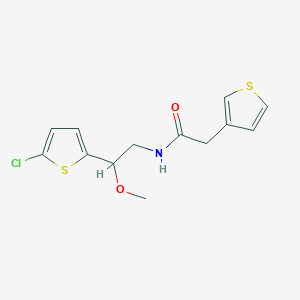
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 5-chlorothiophene-2-carboxylic acid, 3-thiopheneacetic acid, and 2-methoxyethylamine.
Step 1: The 5-chlorothiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: The acid chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Step 3: The intermediate amide is then coupled with 3-thiopheneacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: Thiophene derivatives are known for their electronic properties, and this compound may be explored for use in organic electronics and conductive polymers.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Similar in structure but lacks the methoxyethyl and additional thiophene ring, leading to different biological activities.
5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound, with distinct chemical properties and applications.
Thiophene-3-acetic acid: Another precursor, differing in its functional groups and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyethyl and thiophene moieties, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c1-17-10(11-2-3-12(14)19-11)7-15-13(16)6-9-4-5-18-8-9/h2-5,8,10H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRZPHIKYGKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)
![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)
![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)
![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)

![5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2366461.png)
![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)
![1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)
![3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2366466.png)
